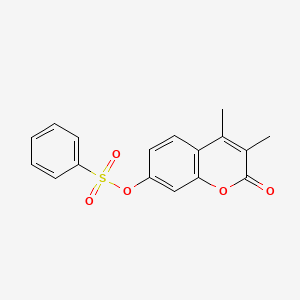
3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a benzopyran ring system substituted with dimethyl groups and a benzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylcoumarin with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonate group to a benzenesulfinic acid derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce benzenesulfinic acid derivatives.
Scientific Research Applications
3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylcoumarin: A precursor in the synthesis of the target compound.
Benzenesulfonyl Chloride: Used in the preparation of various benzenesulfonate derivatives.
Flavanones: Compounds with a similar benzopyran ring system but different substituents.
Uniqueness
3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzopyran ring with a benzenesulfonate group makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
91405-73-1 |
|---|---|
Molecular Formula |
C17H14O5S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) benzenesulfonate |
InChI |
InChI=1S/C17H14O5S/c1-11-12(2)17(18)21-16-10-13(8-9-15(11)16)22-23(19,20)14-6-4-3-5-7-14/h3-10H,1-2H3 |
InChI Key |
FMWFBKVHLXWFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


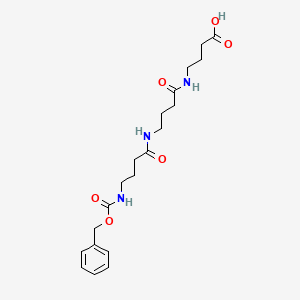
![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)
![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)

![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)
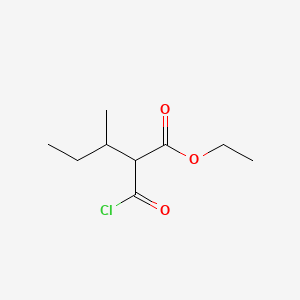
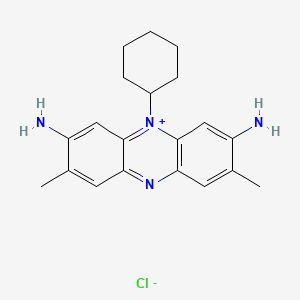
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)
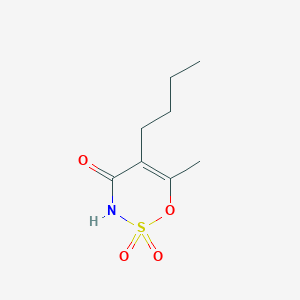
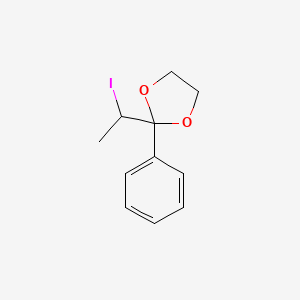
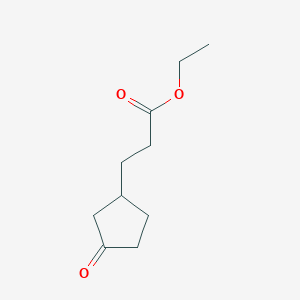
![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)
![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)

